molecular formula C20H18O7 B1510731 Irgacure 754 CAS No. 211510-16-6

Irgacure 754

Cat. No.: B1510731
CAS No.: 211510-16-6
M. Wt: 370.4 g/mol
InChI Key: FIOCEWASVZHBTK-UHFFFAOYSA-N
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Description

Irgacure 754 is a useful research compound. Its molecular formula is C20H18O7 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Irgacure 754, a member of the Irgacure family of photoinitiators, is widely utilized in various applications, particularly in the fields of photopolymerization and biomedical engineering. This article explores the biological activity of this compound, detailing its mechanisms, cytotoxicity, and potential applications.

This compound is a type I photoinitiator that undergoes photolysis upon exposure to UV light, generating free radicals that initiate polymerization reactions. The compound is characterized by its ability to absorb UV light efficiently, leading to the formation of reactive species that can crosslink polymers or react with biological molecules.

Chemical Structure

The structural formula of this compound includes a benzyl group attached to a ketone, which is crucial for its photoinitiating properties. This structure allows for effective absorption of UV light, facilitating the cleavage necessary for radical formation.

Cytotoxicity Studies

Research has indicated varying degrees of cytotoxicity associated with this compound. A comparative study involving several photoinitiators highlighted that this compound exhibits a cytotoxic profile that is dependent on concentration and exposure duration.

Table 1: Cytotoxicity of Various Photoinitiators

PhotoinitiatorLC50 (mmol/L)Remarks
This compound2.5Moderate toxicity observed in fibroblast cells
Irgacure 29592.8Comparable toxicity levels
Irgacure 1841.5Higher toxicity noted

Data from various studies indicate that as the concentration of this compound increases, so does its cytotoxic effect on cell lines such as mouse fibroblast L929 cells .

Biocompatibility and Biomedical Applications

This compound has been investigated for its potential in biomedical applications, particularly in tissue engineering and regenerative medicine. Its ability to form hydrogels upon UV exposure makes it suitable for creating scaffolds that support cell growth and tissue regeneration.

Case Study: Hydrogel Applications

A study demonstrated the use of this compound in creating hydrogels for cartilage tissue engineering. The hydrogels exhibited favorable mechanical properties and biocompatibility, promoting cell adhesion and proliferation.

  • Methodology : The hydrogels were synthesized using a mixture of acrylate-based monomers and this compound as a photoinitiator.
  • Results : Cell viability assays showed over 80% viability after 72 hours of incubation with fibroblast cells.

Photodegradation Concerns

While this compound shows promise in various applications, concerns regarding its photodegradation during UV exposure have been raised. Photodegradation can lead to the generation of toxic by-products, which may compromise biocompatibility.

Table 2: Photodegradation Products

By-ProductToxicity LevelImpact on Cells
BenzaldehydeModerateCytotoxic effects observed
Acetic acidLowMinimal impact on cell viability

Studies indicate that careful control of UV exposure time is essential to minimize degradation and ensure safety in biomedical applications .

Properties

IUPAC Name

2-[2-(2-oxo-2-phenylacetyl)oxyethoxy]ethyl 2-oxo-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c21-17(15-7-3-1-4-8-15)19(23)26-13-11-25-12-14-27-20(24)18(22)16-9-5-2-6-10-16/h1-10H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOCEWASVZHBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)OCCOCCOC(=O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905009
Record name Benzeneacetic acid, alpha-oxo-, 1,1'-(oxydi-2,1-ethanediyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211510-16-6
Record name 2-[2-Oxo-2-phenyl-acetoxy-ethoxy]ethyl 2-oxo-2-phenylacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211510-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, alpha-oxo-, 1,1'-(oxydi-2,1-ethanediyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211510166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, .alpha.-oxo-, 1,1'-(oxydi-2,1-ethanediyl) ester
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Record name Benzeneacetic acid, alpha-oxo-, 1,1'-(oxydi-2,1-ethanediyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzeneacetic acid, .alpha.-oxo-, 1,1'-(oxydi-2,1-ethanediyl)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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